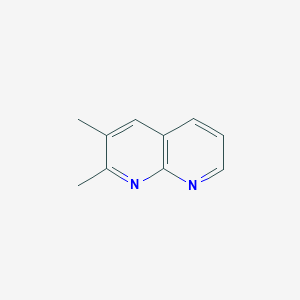

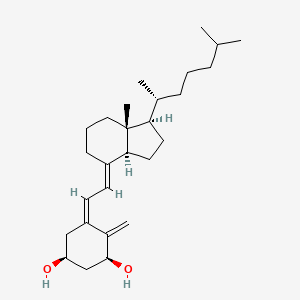

![molecular formula C12H11N B3354242 2,3-Dihydro-1h-benzo[e]indole CAS No. 5811-00-7](/img/structure/B3354242.png)

2,3-Dihydro-1h-benzo[e]indole

Overview

Description

2,3-Dihydro-1h-benzo[e]indole, also known as Indoline, has the molecular formula C8H9N and a molecular weight of 119.1638 . It is a promising agent for the synthesis of new compounds with neuroprotective and antioxidant properties .

Synthesis Analysis

The synthesis of this compound involves various methods. One approach is the In(OTf)3-catalyzed intermolecular [3 + 2] annulation . This method uses readily available substrates and takes advantage of oxetane and para-quinone methide as important functional units in the key intermediate .

Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is LPAGFVYQRIESJQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions of this compound are diverse. For instance, it can undergo a chemoselective reduction of the nitrile group in the presence of an amide .

Physical and Chemical Properties Analysis

This compound has a density of 1.063 g/mL at 25 °C . Its molecular weight is 119.1638 .

Scientific Research Applications

Synthesis and Properties

- Isomeric Compounds : Research describes the synthesis of isomeric 2,3-dioxo-2,3-dihydro-1H-benzo[b]furo[2,3-g]- and 2,3-dioxo-2.3-dihydro-1H-benzo[b]furo[3,2-g]indoles, exploring their properties (Khoshtariya, Dzhashi, & Kurkovskaya, 2013).

Chemical Transformations

- Formation of Trimethyl-10a,11-dihydro-8H-benzo[e]imidazo[1,2-a]indol-9(10H)-one : This compound is formed via alkylation of 1,1,2-trimethyl-1H-benzo[e]indole, with its structure and optical properties studied through NMR and fluorescence spectroscopy (Ščerbetkaitė et al., 2017).

Biological Applications

- Cytotoxicity Against Cancer Cells : Chalcones derived from indole compounds, including 2-(1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)malonaldehyde, show promising cytotoxic activity against the human breast cancer cell line MCF7 (Mohammad & BAQİR ALİ, 2022).

Crystallography

- Crystal Structure Analysis : The crystal structure of derivatives like (E)-2,3-dihydro-2-(4-cyanophenylacylidene)-1,3,3-trimethyl-1H-indole has been determined, providing insights into molecular arrangements and intermolecular interactions (Vázquez-Vuelvas et al., 2011).

Medicinal Chemistry

- Antitumor Agents : Certain derivatives of 2,3-Dihydro-1H-benzo[e]indole have been synthesized and tested for their antitumor activity, revealing their potential as new classes of antineoplastic agents (Nguyen et al., 1990).

Photophysical Studies

- Photo-Induced Syntheses : Studies show the synthesis of 1H-benz[f]indole-4,9-diones via photoaddition, suggesting applications in photophysical research and material sciences (Kobayashi et al., 1991).

Organic Synthesis

- Novel Synthesis Methods : Research demonstrates the synthesis of 2,3-Dihydro-1H-benzo[e]indoles through an In(OTf)3-catalyzed intermolecular annulation, utilizing oxetane and para-quinone methide as functional units (Liu et al., 2020).

Fluorescence Applications

- Fluorescent Building Blocks : Synthesis of novel fluorescent building blocks from 1,1,2-trimethyl-1H-benzo[e]indole has been achieved, with potential applications in the field of fluorescence spectroscopy and material science (Steponavičiūtė et al., 2014).

Sensor Development

- CN− Sensor : A benzo[e]indole[2,1-b][1,3]benzooxazine derivative has been explored as a highly sensitive sensor for CN−, demonstrating the compound's potential in chemical sensing and analytical chemistry (Zhu et al., 2021).

Coordination Chemistry

- Chiral Coordination Polymers : Research on the spontaneous resolution of chiral coordination polymers through supramolecular interactions and solvent symmetry breaking has provided insights into the stereochemical aspects of this compound derivatives (Ye et al., 2005).

Nonlinear Optics

- Second-Order Nonlinear Optical Materials : New benzo[e]Indol salts have been synthesized for second-order nonlinear optics, showing significant potential in fields like photonics and optical data storage (Wen et al., 2020).

Heterocyclic Chemistry

- Benzannulation Reagents : 2-Alkoxy-2,3-dihydrofurans, including derivatives of this compound, have been used as benzannulation reagents in the synthesis of various heterocycles, demonstrating their versatility in organic synthesis (Liu et al., 2016).

Mechanism of Action

Target of Action

2,3-Dihydro-1H-benzo[e]indole, also known as benz[e]indoline, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that benz[e]indoline may also interact with various targets in the body.

Mode of Action

Indole derivatives, in general, are known to interact with their targets and cause changes that lead to their biological effects .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including benz[e]indoline, may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities of indole derivatives , benz[e]indoline may have diverse effects at the molecular and cellular levels.

Future Directions

2,3-Dihydro-1h-benzo[e]indole is a promising agent for the synthesis of new compounds with neuroprotective and antioxidant properties . Future research could focus on exploring its potential in the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1h-benzo[e]indole possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Cellular Effects

The application of this compound as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has been explored . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

2,3-dihydro-1H-benzo[e]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-6,13H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFJMPAZFQVTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456861 | |

| Record name | 1H-Benz[e]indole, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5811-00-7 | |

| Record name | 1H-Benz[e]indole, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Several synthetic routes have been explored for the preparation of 2,3-dihydro-1H-benzo[e]indoles. One approach involves an In(OTf)3-catalyzed intermolecular [3 + 2] annulation reaction. This method utilizes readily available starting materials, such as oxetanes and para-quinone methides, with β-naphthylamines or phenols as reaction partners to efficiently construct the 2,3-dihydro-1H-benzo[e]indole framework []. Another approach leverages the reactivity of pyrylium salts in ring transformation reactions. Specifically, 2,4,6-triarylpyrylium perchlorates react with anhydrobases of benzo[e]indolium salts (2-methylene-2,3-dihydro-1H-benzo[e]indoles) in the presence of triethylamine and acetic acid to afford 6-aroyl-3,5-diarylspiro[cyclohexa-2,4-diene-1,2′2′,3′-dihydro-1′H-benzo[e]indoles] through a diastereoselective 2,5-[C4+C2] pyrylium ring transformation [].

A: Researchers have investigated N-substituted 2-(2,6-dinitrophenylamino)propanamides as potential bioreductive prodrugs, with some derivatives incorporating the this compound moiety []. These prodrugs are designed to release a cytotoxic amine, such as 5-amino-1-(chloromethyl)benz[e]indoline, upon nitroreduction and subsequent intramolecular cyclization. This strategy aims to achieve targeted cytotoxicity in hypoxic tumor environments where nitroreductase activity is elevated. While promising in vitro results were observed with radiolytic activation, enzymatic activation by cellular nitroreductases proved inefficient, highlighting the need for further structural optimization [].

ANone: While the provided research excerpts don't explicitly address the stability and degradation of 2,3-dihydro-1H-benzo[e]indoles, it's crucial to consider these aspects for any pharmaceutical application. Factors such as pH, temperature, light exposure, and the presence of oxidizing or reducing agents can influence the stability of the compound. Degradation studies under various conditions can help determine the intrinsic stability of the molecule and identify potential degradation products.

A: Yes, there are patents describing the development of dimeric antibody-drug conjugates utilizing 1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole (CBI) as the cytotoxic payload []. These conjugates aim to deliver potent cytotoxic agents specifically to tumor cells by leveraging the targeting ability of antibodies.

ANone: Future research on 2,3-dihydro-1H-benzo[e]indoles could focus on several areas:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

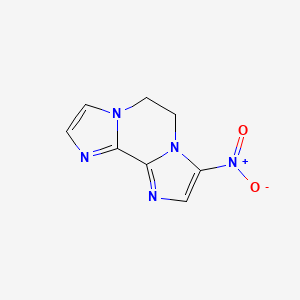

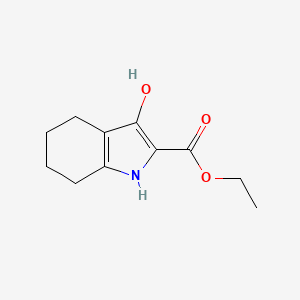

![1H-Imidazo[4,5-c]pyridine-2-carboxamide, 1-methyl-](/img/structure/B3354161.png)

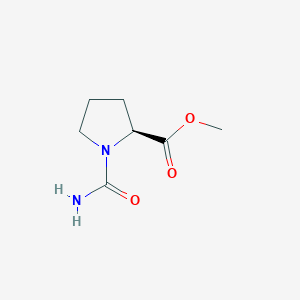

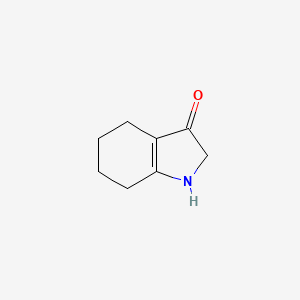

![2-(Piperidin-4-YL)-1H-imidazo[4,5-C]pyridine](/img/structure/B3354174.png)

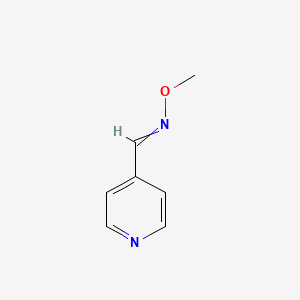

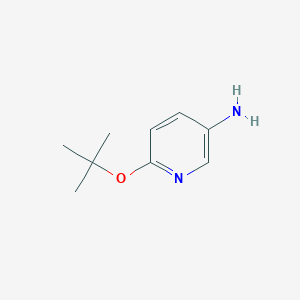

![1H-Pyrrolo[2,3-C]pyridin-2-OL](/img/structure/B3354212.png)

![7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine](/img/structure/B3354243.png)

![7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one](/img/structure/B3354247.png)

![4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-](/img/structure/B3354258.png)